

Chemical Structure & Bioanalytical Application of Dabigatran-d4 HCl Internal Standard

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Compound of Interest

Compound Name: *Dabigatran D4 hydrochloride*

Cat. No.: *B1150010*

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Executive Summary

In the high-stakes domain of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, Dabigatran-d4 Hydrochloride serves as the critical reference anchor. As the stable isotope-labeled internal standard (SIL-IS) for Dabigatran (the active moiety of the prodrug Dabigatran Etexilate), its structural integrity and isotopic purity are paramount for eliminating matrix effects during LC-MS/MS quantitation.

This guide dissects the chemical architecture of Dabigatran-d4 HCl, elucidates its fragmentation logic in mass spectrometry, and provides a field-proven protocol for its application in human plasma analysis.

Molecular Architecture & Physicochemical Properties[1]

Chemical Identity

Dabigatran-d4 HCl is the hydrochloride salt of the deuterated form of Dabigatran. The deuterium labeling is strategically placed on the benzamidine moiety (specifically the

phenylene ring), ensuring the isotopic label is retained during the characteristic fragmentation pathways used in Multiple Reaction Monitoring (MRM).

Property	Specification
Chemical Name	3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid hydrochloride
CAS Number	2070015-06-2 (HCl salt); 1618637-32-3 (Free base)
Molecular Formula	
Molecular Weight	511.98 g/mol (Salt); 475.54 g/mol (Free Base)
Isotopic Purity	Deuterium enrichment
Solubility	Soluble in DMSO (mg/mL), Methanol; Slightly soluble in water
Appearance	Off-white to pale yellow solid

Structural Analysis

The stability of the deuterium label is critical. In Dabigatran-d4, the four deuterium atoms replace the hydrogens on the phenyl ring of the benzamidine group.

- Why this position matters: In electrospray ionization (ESI), the primary fragmentation of Dabigatran involves the cleavage of the amide bond linking the pyridine ring or the loss of the propionic acid tail. The benzamidine core (containing the d4 label) remains intact in the primary daughter ion (

293.2), making it a robust quantifier transition.

Mechanistic Role in LC-MS/MS Bioanalysis[1]

The "Carrier" Effect

In complex matrices like human plasma, Dabigatran suffers from ion suppression due to phospholipids. Dabigatran-d4 co-elutes perfectly with the analyte, experiencing the exact same ionization environment. This "carrier" effect corrects for:

- Matrix Effects: Suppression or enhancement of ionization efficiency.
- Extraction Recovery: Variations in Solid Phase Extraction (SPE) or Protein Precipitation (PPT) yield.
- Retention Time Shifts: Drift caused by column aging or mobile phase fluctuation.

Mass Spectrometry Logic (MRM Transitions)

To establish a specific method, one must track the mass shift. The unlabeled Dabigatran precursor is

472.2. The d4 analog shifts this to

476.2.

Fragmentation Pathway:

- Precursor (): 476.2
- Collision Induced Dissociation (CID): The molecule fragments, typically losing the pyridine-propionic acid moiety but retaining the benzimidazole-benzamidine core.
- Product Ion:
293.2 (Shifted +4 Da from the unlabeled product of 289.1).

Critical Note: Ensure your quadrupole resolution is set to "Unit" or tighter to prevent cross-talk from the M+4 isotope of the natural drug, although the mass difference of 4 Da usually provides sufficient separation.

Visualization: Bioanalytical Workflow & Logic

LC-MS/MS Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data acquisition, highlighting the critical insertion point of the Internal Standard.

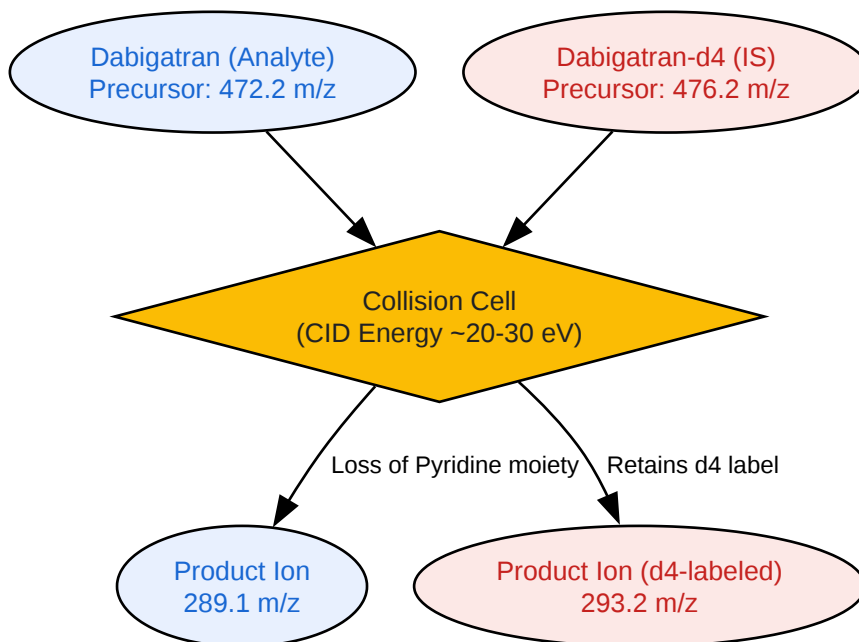


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Figure 1: Step-by-step bioanalytical workflow for Dabigatran quantification using Dabigatran-d4 HCl.

Fragmentation Logic Diagram

This diagram visualizes the mass shift logic essential for programming the Mass Spectrometer.



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Figure 2: Mass spectrometry fragmentation logic ensuring specific detection of the internal standard.

Experimental Protocol: Validated Extraction Method

This protocol is designed for high-throughput clinical research laboratories.

Reagent Preparation

- Stock Solution (1 mg/mL): Dissolve 1.0 mg of Dabigatran-d4 HCl in 1.0 mL of DMSO. Note: DMSO is preferred over methanol for long-term stock stability (-20°C).[1]
- Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in Acetonitrile (ACN). This solution serves as both the internal standard spike and the precipitating agent.

Sample Extraction (Protein Precipitation)

- Aliquot: Transfer 50 μ L of human plasma into a 1.5 mL centrifuge tube.
- Precipitation: Add 150 μ L of the Working IS Solution (Acetonitrile containing Dabigatran-d4).
- Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Dilution: Transfer 100 μ L of the clear supernatant to an autosampler vial containing 100 μ L of 2 mM Ammonium Formate (aqueous). Rationale: Diluting with water improves peak shape on early eluting C18 gradients.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[2]
- Gradient: 20% B to 90% B over 3 minutes.
- Ion Source: ESI Positive Mode.

- Source Temp: 450°C.

References

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